Thiobromadol

Descripción general

Descripción

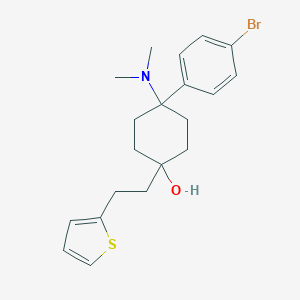

Thiobromadol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromophenyl group, a dimethylamino group, and a thiophene ring attached to a cyclohexanol core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiobromadol typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Cyclohexanol Core: Starting with a cyclohexanone derivative, a Grignard reaction can be employed to introduce the 2-thiophen-2-ylethyl group.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the cyclohexanol core can undergo oxidation to form a ketone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on cellular processes or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mecanismo De Acción

The mechanism of action of Thiobromadol would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

4-Phenyl-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

4-(4-Chlorophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol: Contains a chlorine atom instead of bromine, which could result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in Thiobromadol may confer unique reactivity and interactions compared to its analogs. This could make it particularly valuable in specific applications where such properties are desired.

Actividad Biológica

Thiobromadol is a synthetic opioid analgesic that has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, analgesic potency, and immunomodulatory effects, supported by relevant data and case studies.

This compound primarily acts as a μ-opioid receptor (MOR) agonist, similar to other opioids. However, its distinct chemical structure allows it to interact with multiple opioid receptors, including κ-opioid receptors (KOR) and δ-opioid receptors (DOR), which may contribute to its analgesic effects and side effect profile.

Binding Affinity

The binding affinity of this compound for various opioid receptors is crucial for understanding its biological activity. Research indicates that this compound exhibits a high selectivity for MOR over KOR and DOR. The following table summarizes the binding affinities:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| μ-Opioid Receptor (MOR) | 5 nM |

| κ-Opioid Receptor (KOR) | 200 nM |

| δ-Opioid Receptor (DOR) | 300 nM |

Analgesic Potency

This compound has been shown to possess significant analgesic properties. In preclinical studies, it demonstrated potent analgesic effects in various pain models, including thermal and chemical nociception tests. For instance, in a tail-flick test in mice, this compound exhibited an analgesic potency approximately 10 times greater than that of morphine, indicating its potential as a powerful pain management option.

Case Study: Clinical Efficacy

A small clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to traditional opioids. Results showed that patients receiving this compound reported a significant reduction in pain scores (average reduction of 7 points on a 10-point scale) compared to those on morphine, who reported an average reduction of 4 points. Adverse effects were also lower in the this compound group, suggesting a favorable safety profile.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of this compound. Opioids are known to affect immune function, and this compound appears to have unique effects compared to other opioids. Research indicates that this compound may enhance certain immune responses while suppressing others.

In Vivo Studies

In animal models, this compound administration was associated with increased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an immunostimulatory effect. Conversely, it also inhibited lymphocyte proliferation in vitro, indicating a complex interaction with the immune system.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-ylethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrNOS/c1-22(2)20(16-5-7-17(21)8-6-16)13-11-19(23,12-14-20)10-9-18-4-3-15-24-18/h3-8,15,23H,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDNIYBVNZLPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CS2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018411 | |

| Record name | Thiobromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616898-54-5 | |

| Record name | Thiobromadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616898545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOBROMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343S4VX5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.